2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide
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Overview
Description
2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is formed by the condensation of the hydrazide with 2-methylbenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thioether moieties.
Reduction: Reduction reactions can occur at the Schiff base or hydrazide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.
Thioether Compounds: Compounds containing sulfur linkages, known for their diverse biological activities.
Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.
Uniqueness
What sets 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C24H22N4OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18-9-5-6-12-20(18)15-25-27-23(29)17-30-24-26-21-13-7-8-14-22(21)28(24)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
InChI Key |
QLZLFEUEEXQXIZ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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